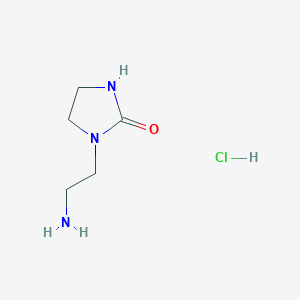![molecular formula C8H16ClNO B6343015 {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride CAS No. 1427416-73-6](/img/structure/B6343015.png)
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique bicyclic structure, which includes a nitrogen atom, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mécanisme D'action
Target of Action
The primary targets of {3-Azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities .
Méthodes De Préparation
The synthesis of {3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired enantiomeric excess and yield .
Analyse Des Réactions Chimiques
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including tropane alkaloids, which have various therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other specialty chemicals
Comparaison Avec Des Composés Similaires
{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride can be compared with other similar compounds, such as:
(8-Azabicyclo[3.2.1]octan-2-yl)methanol hydrochloride: This compound has a similar bicyclic structure but differs in the position of the hydroxyl group.
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound includes an oxygen atom in the bicyclic structure, which can influence its reactivity and applications.
Tropane alkaloids: These natural products share the 8-azabicyclo[3.2.1]octane scaffold and are known for their biological activity and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-8-6-1-2-7(8)4-9-3-6;/h6-10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDHYTDPQXRXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)



![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

